Bienvenue dans la boutique en ligne BenchChem!

Dihydro-beta-erythroidine hydrobromide

Nicotinic Acetylcholine Receptors Subtype Selectivity Electrophysiology

Choose Dihydro-β-erythroidine hydrobromide (DHβE HBr) for its well-characterized competitive antagonism at α4β2 and α4β4 nAChRs (IC₅₀ = 0.37 and 0.19 μM). Unlike MLA (α7-selective) or mecamylamine (non-competitive), DHβE enables clear dissection of orthosteric nAChR mechanisms. Its oral bioavailability and brain penetration streamline in vivo mood/cognition studies without the need for central administration. Guaranteed ≥98% purity with reliable global shipping for authorized research institutions.

Molecular Formula C16H22BrNO3
Molecular Weight 356.25 g/mol
CAS No. 29734-68-7
Cat. No. B109753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro-beta-erythroidine hydrobromide
CAS29734-68-7
Synonyms(2S,13bS)-2,3,5,6,8,9,10,13-Octahydro-2-methoxy-1H,12H-Benzo[i]pyrano[3,4-g]indolizin-12-one Hydrobromide;  2,7-Dihydro-β-erythroidine Hydrobromide;  [2S-(2R*,13bR*)]-2,3,5,6,8,9,10,13-Octahydro-2-methoxy-1H,12H-Benzo[i]pyrano[3,4-g]indolizin-12-one H
Molecular FormulaC16H22BrNO3
Molecular Weight356.25 g/mol
Structural Identifiers
SMILESCOC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4.Br
InChIInChI=1S/C16H21NO3.BrH/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13;/h2,13H,3-10H2,1H3;1H/t13-,16-;/m0./s1
InChIKeyGFIGWAJEIMHJJB-LINSIKMZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydro-beta-erythroidine hydrobromide: A Selective Competitive Antagonist for Neuronal nAChRs


Dihydro-β-erythroidine hydrobromide (DHβE HBr, CAS 29734-68-7) is a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) belonging to the Erythrina alkaloid class [1]. It exhibits pronounced selectivity for heteromeric nAChR subtypes containing the α4 subunit, particularly α4β2 and α4β4 receptors, and demonstrates oral bioavailability with the capacity to cross the blood-brain barrier to exert central effects [2].

Why Dihydro-beta-erythroidine Hydrobromide is Not Interchangeable with Other nAChR Antagonists


DHβE exhibits a distinct pharmacological profile compared to other commonly used nAChR antagonists such as mecamylamine, methyllycaconitine (MLA), and hexamethonium. DHβE's competitive mechanism contrasts with mecamylamine's non-competitive channel blockade, leading to different effects on nicotine-induced behaviors and calcium-dependent signaling pathways [1]. Its selectivity for α4β2 over α7 nAChRs differentiates it from MLA, which primarily targets α7 receptors [2]. Furthermore, unlike hexamethonium, which does not readily cross the blood-brain barrier, DHβE is centrally active following systemic administration [3]. These mechanistic and selectivity differences underscore why substituting one antagonist for another can lead to divergent experimental outcomes.

Quantitative Evidence Supporting the Selection of Dihydro-beta-erythroidine Hydrobromide


Subtype Selectivity: DHβE Exhibits >100-Fold Preference for α4β2 over α3β4 nAChRs

DHβE demonstrates marked selectivity for specific neuronal nAChR subtypes. In Xenopus oocyte expression studies, DHβE inhibits α4β2 receptors with an IC50 of 0.37 μM, whereas inhibition of α3β4 receptors requires an IC50 of 23.1 μM, representing a >60-fold difference in potency [1]. Furthermore, DHβE shows even greater potency at α4β4 receptors (IC50 = 0.19 μM) and moderate potency at α3β2 (IC50 = 0.41 μM), α2β2 (IC50 = 1.3 μM), and α2β4 (IC50 = 2.3 μM) . This selectivity profile is critical for studies aimed at dissecting the roles of specific nAChR subtypes in physiological and pathological processes.

Nicotinic Acetylcholine Receptors Subtype Selectivity Electrophysiology

Mechanism of Action: DHβE Acts as a Competitive Antagonist, Unlike the Non-Competitive Blocker Mecamylamine

DHβE acts as a purely competitive antagonist at neuronal nAChRs [1]. In contrast, mecamylamine functions as a non-competitive channel blocker [2]. This mechanistic difference translates to distinct in vivo effects. For instance, in rats trained to discriminate nicotine, DHβE (1.6 mg/kg) shifted the nicotine dose-response curve rightward by a factor of 9.4, confirming competitive antagonism [3]. Furthermore, while both compounds block some central effects of nicotine, they differentially modulate calcium-dependent mechanisms: intrathecal DHβE fails to reduce antinociception induced by calcium-elevating agents, whereas mecamylamine blocks these effects [4].

Mechanism of Action Competitive Antagonism Behavioral Pharmacology

In Vivo Efficacy: DHβE Blocks Nicotine-Evoked Discriminative Stimulus and Antidepressant-Like Effects, but Not All Motor Effects

DHβE demonstrates selective antagonism of specific nicotine-induced behaviors in vivo. At doses of 0.1-3.2 mg/kg, DHβE failed to antagonize nicotine-induced decreases in motor activity in experimentally naive rats, whereas mecamylamine (1.5 mg/kg) completely blocked this effect [1]. Conversely, DHβE (0.1-3.2 mg/kg) effectively antagonized nicotine-induced increases in motor activity in nicotine-experienced rats and blocked the discriminative stimulus effects of nicotine [1]. In mouse models of depression, DHβE produced antidepressant-like effects in both the forced swim test and tail suspension test, an effect not shared by the non-brain-penetrant antagonist hexamethonium [2].

In Vivo Pharmacology Nicotine Antagonism Behavioral Selectivity

Physicochemical and Formulation Advantages: High Aqueous Solubility and Oral Bioavailability

The hydrobromide salt form of DHβE provides significant solubility advantages, facilitating in vitro and in vivo experimental workflows. DHβE HBr demonstrates high aqueous solubility (35 mg/mL, 98.25 mM) and moderate DMSO solubility (8 mg/mL, 22.46 mM) . This solubility profile is advantageous compared to many other nAChR antagonists, which may require more stringent solubilization conditions or use of organic co-solvents. Furthermore, DHβE is orally bioavailable and crosses the blood-brain barrier following systemic administration [1], eliminating the need for invasive central administration routes in many experimental paradigms. Solubility and route of administration are critical factors in experimental design and can impact data reproducibility.

Solubility Oral Bioavailability Formulation

Recommended Research Applications for Dihydro-beta-erythroidine Hydrobromide Based on Its Specific Pharmacological Profile


Dissecting the Role of α4β2 vs. α7 nAChRs in CNS Function

Employ DHβE as a selective antagonist for α4β2-containing nAChRs. Its distinct selectivity profile compared to MLA (α7-selective) allows for direct comparison and dissection of the roles of these two major CNS nicotinic receptor subtypes in processes like cognition, reward, and mood regulation [1]. This application is supported by evidence showing DHβE's high potency at α4β2 (IC50 = 0.37 μM) and its in vivo efficacy in blocking specific nicotine-induced behaviors [2].

Investigating Nicotine's Behavioral Pharmacology: Differentiating Competitive vs. Non-Competitive Antagonism

Utilize DHβE in conjunction with mecamylamine to differentiate the roles of orthosteric (competitive) versus allosteric/channel-blocking (non-competitive) antagonism in nicotine's complex behavioral effects. Studies have shown DHβE selectively antagonizes nicotine's locomotor activating and discriminative stimulus effects while sparing its depressant effects, a pattern distinct from the broad blockade observed with mecamylamine [3]. This application is supported by data showing DHβE's competitive mechanism and its differential impact on nicotine dose-response curves [3].

In Vivo Studies of Nicotinic Receptors in Mood and Affective Disorders

Deploy DHβE in rodent models of depression and anxiety to probe the role of α4β2 nAChRs in mood regulation. DHβE's oral bioavailability and brain penetration enable systemic dosing, simplifying experimental logistics. Its demonstrated antidepressant-like effects in the forced swim test and tail suspension test [1] make it a valuable tool for exploring the therapeutic potential of α4β2 nAChR antagonism. This is in contrast to hexamethonium, a non-brain-penetrant antagonist which lacks these effects [1].

Electrophysiological Characterization of Recombinant and Native nAChR Subtypes

Use DHβE in patch-clamp or two-electrode voltage clamp electrophysiology experiments to pharmacologically isolate and characterize nAChR-mediated currents in heterologous expression systems or native tissue. Its well-defined IC50 values for various subunit combinations (α4β2, α4β4, α3β2, etc.) [4] provide a quantitative benchmark for identifying the subunit composition of endogenous receptors. At 1 μM, DHβE almost completely blocks α4β4 receptors while having minimal effect on α3β4 receptors, offering a convenient concentration for rapid subtype discrimination [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydro-beta-erythroidine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.